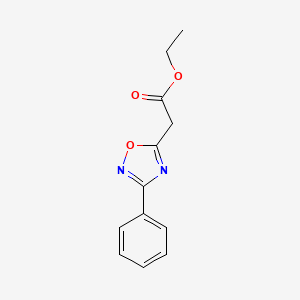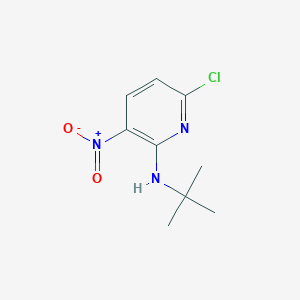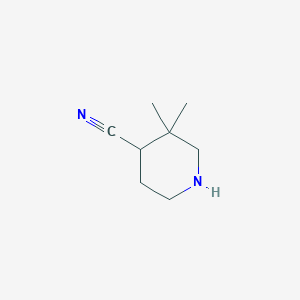![molecular formula C13H17N3O B13902256 2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities. The addition of a piperidine moiety to the benzimidazole structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Piperidine Moiety: The piperidine moiety is introduced via nucleophilic substitution reactions. This involves reacting the benzimidazole core with a suitable piperidine derivative, such as 4-piperidinylmethanol, under basic conditions.
Formation of HCl Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the benzimidazole core or the piperidine moiety, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions, respectively.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives and modified piperidine moieties, which can exhibit different biological activities.
Scientific Research Applications
2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-(4-piperidinylmethoxy)-1H-Benzimidazole: The non-salt form of the compound, which may have different solubility and bioavailability properties.
2-(4-morpholinylmethoxy)-1H-Benzimidazole: A similar compound with a morpholine moiety instead of piperidine, which can exhibit different pharmacological activities.
2-(4-piperidinylmethoxy)-1H-Benzothiazole: A related compound with a benzothiazole core, which may have distinct biological properties.
Uniqueness
2-(4-piperidinylmethoxy)-1H-Benzimidazole HCl salt is unique due to its specific combination of the benzimidazole core and piperidine moiety, which imparts distinct pharmacological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C13H17N3O/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2,(H,15,16) |
InChI Key |
CPUYKALSBKSILG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)


![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)

![[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)

![{tetrahydro-1'H-dispiro[cyclopropane-1,2'-pyrrolizine-6',1''-cyclopropan]-7'a-yl}methanol](/img/structure/B13902229.png)


![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
